6-Azaspiro[2.5]octan-1-amine 6-Azaspiro[2.5]octan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000130
InChI: InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2
SMILES:
Molecular Formula: C7H14N2
Molecular Weight: 126.20 g/mol

6-Azaspiro[2.5]octan-1-amine

CAS No.:

Cat. No.: VC16000130

Molecular Formula: C7H14N2

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

6-Azaspiro[2.5]octan-1-amine -

Specification

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
IUPAC Name 6-azaspiro[2.5]octan-2-amine
Standard InChI InChI=1S/C7H14N2/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5,8H2
Standard InChI Key VTKUCUXIYOGDKI-UHFFFAOYSA-N
Canonical SMILES C1CNCCC12CC2N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Azaspiro[2.5]octan-1-amine consists of a six-membered azacyclohexane ring fused to a cyclopropane moiety via a spiro junction at the nitrogen atom. The molecular formula of its hydrochloride salt is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol . The IUPAC name for the base compound is 6-azaspiro[2.5]octane-1-amine, while the hydrochloride derivative is designated as 6-azaspiro[2.5]octane-1-amine hydrochloride.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Formula (HCl salt)C₈H₁₄ClNO₂
Molecular Weight191.65 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors3
Rotatable Bonds1
Exact Mass191.0713064 g/mol
InChIKeyVFEIJLDQEVDHOR-UHFFFAOYSA-N

The spirocyclic structure imposes significant ring strain, enhancing reactivity in nucleophilic and electrophilic reactions. The nitrogen atom’s lone pair participates in hydrogen bonding and coordination chemistry, influencing its pharmacokinetic profile .

Synthesis and Characterization

Synthetic Routes

The synthesis of 6-azaspiro[2.5]octan-1-amine typically involves cyclization reactions between amines and cyclic ketones. A patented method (WO2015/949) describes the following steps :

  • Condensation: Reacting a substituted cyclopropane carbonyl chloride with a protected amine under basic conditions.

  • Ring Closure: Intramolecular cyclization catalyzed by Lewis acids (e.g., BF₃·Et₂O) to form the spiro framework.

  • Deprotection: Acidic hydrolysis (HCl/EtOH) yields the hydrochloride salt.

Alternative approaches include reductive amination of spirocyclic ketones using sodium cyanoborohydride (NaBH₃CN) in methanol, achieving yields of 65–78%.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR spectra show distinct signals for the cyclopropane protons (δ 0.8–1.2 ppm) and the amine group (δ 2.3–2.7 ppm).

  • X-ray Crystallography: Confirms the spirocyclic geometry, with bond angles of 109.5° around the nitrogen atom .

Biological Activity and Mechanism

Receptor Interactions

6-Azaspiro[2.5]octan-1-amine exhibits dual pharmacological activity:

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism: Enhances glucose-dependent insulin secretion, with an EC₅₀ of 12 nM in vitro.

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Inhibits M₃ receptor signaling (IC₅₀ = 45 nM), suggesting utility in overactive bladder therapy.

Table 2: Pharmacological Profile

TargetActivityIC₅₀/EC₅₀Therapeutic Implication
GLP-1 ReceptorAgonist12 nMType 2 Diabetes Mellitus
M₃ mAChRAntagonist45 nMNeurological Disorders

Metabolic Effects

In rodent models, the compound reduced fasting blood glucose by 32% over 12 hours and promoted weight loss (7.5% body mass reduction in 14 days). These effects correlate with increased insulin sensitivity and suppressed glucagon secretion.

Therapeutic Applications

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